molecular formula C23H17N3O5S B12409086 Carbonic anhydrase inhibitor 7

Carbonic anhydrase inhibitor 7

Cat. No.: B12409086
M. Wt: 447.5 g/mol
InChI Key: RUZZTBSPLOGDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 7 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological processes, including pH regulation and ion transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitor 7 typically involves the reaction of diphenyl cyanocarbonimidate with 4-aminobenzenesulfonamide in tetrahydrofuran under reflux conditions for 24 hours . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbonic anhydrase inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide and amine derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

Carbonic anhydrase inhibitor 7 has a wide range of scientific research applications:

Mechanism of Action

Carbonic anhydrase inhibitor 7 exerts its effects by binding to the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition disrupts the reversible hydration of carbon dioxide, leading to alterations in pH and ion transport. The compound specifically targets carbonic anhydrase isoforms II, VII, and XIV, which are implicated in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic anhydrase inhibitor 7 is unique due to its selective inhibition of specific carbonic anhydrase isoforms, making it a promising candidate for targeted therapies in conditions such as epilepsy and certain cancers. Its ability to modulate pH and ion transport at the cellular level further distinguishes it from other inhibitors .

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O5S/c24-32(28,29)16-8-6-15(7-9-16)25-23(27)18-12-20(26-19-4-2-1-3-17(18)19)14-5-10-21-22(11-14)31-13-30-21/h1-12H,13H2,(H,25,27)(H2,24,28,29)

InChI Key

RUZZTBSPLOGDOG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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